molecular formula C8H6BrIN2 B1381275 5-Bromo-3-iodo-6-methyl-1h-indazole CAS No. 1360954-43-3

5-Bromo-3-iodo-6-methyl-1h-indazole

Cat. No. B1381275
M. Wt: 336.95 g/mol
InChI Key: HBXWLIUKYARYQM-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methyl-1h-indazole (BIMI) is a heterocyclic organic compound that belongs to the class of indazoles. It is a versatile molecule with a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and drug development. BIMI has been extensively studied in recent years due to its potential as a therapeutic agent.

Scientific Research Applications

Cross-Coupling Reactions

"5-Bromo-3-iodo-6-methyl-1H-indazole" serves as a key substrate in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions. These methodologies enable the sequential construction of complex indazole derivatives, which are explored for their potential as 5-HT receptor ligands, a class of compounds with significance in neuroscience research (Witulski et al., 2005).

Regiospecific Synthesis

The compound is employed in the regiospecific synthesis of indazole isomers, highlighting its versatility in organic chemistry for generating structurally diverse molecules. Such precision in chemical synthesis is crucial for the development of pharmaceuticals and materials science (Dandu et al., 2007).

Enzymatic Inhibition and Antioxidant Activity

Research has demonstrated that derivatives of "5-Bromo-3-iodo-6-methyl-1H-indazole" exhibit significant inhibitory effects against α-glucosidase, an enzyme relevant in diabetes management, alongside notable antioxidant activities. These findings underscore the compound's potential in therapeutic applications related to metabolic disorders and oxidative stress (Mphahlele et al., 2020).

Synthetic Methodologies

Innovative synthetic approaches have been developed to create SF5-substituted indazoles, utilizing "5-Bromo-3-iodo-6-methyl-1H-indazole" as a precursor. This research contributes to the expansion of the indazole compound library, offering potential new drugs and materials (Kanishchev & Dolbier, 2018).

Antibacterial Activity

Substituted indazoles derived from "5-Bromo-3-iodo-6-methyl-1H-indazole" have been explored for their antibacterial properties, presenting a promising avenue for the development of new antimicrobial agents (Brahmeshwari et al., 2014).

properties

IUPAC Name

5-bromo-3-iodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWLIUKYARYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-6-methyl-1h-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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